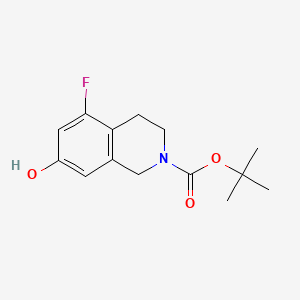

tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

CAS No.: 2866322-89-4

Cat. No.: VC12001278

Molecular Formula: C14H18FNO3

Molecular Weight: 267.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866322-89-4 |

|---|---|

| Molecular Formula | C14H18FNO3 |

| Molecular Weight | 267.30 g/mol |

| IUPAC Name | tert-butyl 5-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-11-9(8-16)6-10(17)7-12(11)15/h6-7,17H,4-5,8H2,1-3H3 |

| Standard InChI Key | CYJWIELKPQTRNW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure combines a tetrahydroisoquinoline scaffold—a partially saturated isoquinoline ring—with strategic substituents. The Boc group at position 2 acts as a protective moiety for the amine, enabling selective functionalization during synthesis . The fluorine atom at position 5 and hydroxyl group at position 7 introduce electronic and steric effects that influence reactivity and binding interactions.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-Butyl 5-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O |

| InChIKey | CYJWIELKPQTRNW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O |

Electronic and Steric Effects

The fluorine atom’s electronegativity () enhances the electron-withdrawing character of the aromatic ring, potentially stabilizing intermediates during synthesis. Concurrently, the hydroxyl group at position 7 participates in hydrogen bonding, a critical feature for target engagement in biological systems .

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Cyclization | Trifluoroacetic acid, heat | Control of ring size and substituents |

| Boc Protection | Boc anhydride, DMAP, dichloromethane | pH and temperature modulation |

| Hydroxylation | Directed lithiation, B₂O₃, quenching with H₂O | Steric guidance by fluorine |

Challenges in Scale-Up

The fluorine atom’s steric and electronic effects may necessitate cryogenic conditions during metallation steps to prevent side reactions. Additionally, the Boc group’s thermal lability requires careful temperature control during purification .

Physicochemical Properties

Thermal Stability

Predicted thermogravimetric analysis (TGA) data indicate decomposition above 200°C, consistent with the Boc group’s propensity for cleavage under heat. The melting point remains uncharacterized but is expected to align with similar solids (e.g., 110–112°C for non-fluorinated analogs) .

Solubility and Partitioning

LogP calculations (estimated via XLogP3) suggest moderate lipophilicity (), favoring solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Aqueous solubility is limited but enhanced by the hydroxyl group’s hydrogen-bonding capacity.

Future Directions

Synthetic Chemistry

-

Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral intermediates for stereospecific drug candidates.

-

Green Chemistry: Explore solvent-free cyclization or mechanochemical methods to improve sustainability.

Biological Screening

Prioritize assays for kinase inhibition, GPCR binding, and cytotoxicity to identify lead candidates for oncology or neurology indications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume